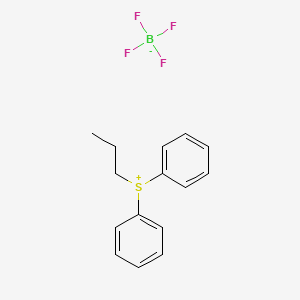
Diphenyl(propyl)sulfonium Tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(propyl)sulfonium tetrafluoroborate is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and a counter anion, in this case, tetrafluoroborate. Sulfonium salts are known for their utility in organic synthesis, particularly as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(propyl)sulfonium tetrafluoroborate typically involves the reaction of diphenyl sulfide with a propyl halide in the presence of a silver tetrafluoroborate catalyst. The reaction is carried out under an inert atmosphere, often nitrogen, to prevent oxidation. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of sulfonium salts like this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through crystallization and drying under reduced pressure to obtain high purity crystals .
化学反应分析
Types of Reactions
Diphenyl(propyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonium group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the sulfur atom changes its oxidation state.
Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic sulfonium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium hydride, silver tetrafluoroborate, and various halides. The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, and nitromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles can yield a variety of sulfonium derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
Diphenyl(propyl)sulfonium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various organic reactions, including polymerization and oxidation.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Material Science: The compound is utilized in the development of new materials with unique properties, such as conductive polymers.
作用机制
The mechanism of action of diphenyl(propyl)sulfonium tetrafluoroborate involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can form strong bonds with nucleophilic sites on other molecules, facilitating reactions such as substitution and cyclization. The tetrafluoroborate anion helps stabilize the positive charge on the sulfur atom, making the compound more reactive .
相似化合物的比较
Similar Compounds
- Diphenyl(methyl)sulfonium Tetrafluoroborate
- Cyclopropyldiphenylsulfonium Tetrafluoroborate
- Ethyl(diphenyl)sulfonium Tetrafluoroborate
Uniqueness
Diphenyl(propyl)sulfonium tetrafluoroborate is unique due to its specific propyl group, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds with different alkyl groups, it may exhibit different reaction rates and selectivity in organic synthesis .
生物活性
Diphenyl(propyl)sulfonium tetrafluoroborate (DPTST) is a sulfonium salt that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and case studies.
Chemical Structure and Properties
DPTST is characterized by a sulfonium ion with two phenyl groups and a propyl group attached to the sulfur atom, paired with a tetrafluoroborate anion. This structural configuration contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity : DPTST has been identified as an inhibitor of skeletal muscle myosin-2 ATPase. This property suggests potential applications in muscle physiology and pharmacology, particularly in conditions where modulation of muscle contraction is desired .
- Herbicidal Properties : Studies have indicated that DPTST exhibits herbicidal activity through its interaction with plant enzymes, leading to growth inhibition. This mechanism involves the disruption of metabolic processes critical for plant development .
- Antimicrobial Activity : Recent research has highlighted the antibacterial properties of sulfonium compounds, including DPTST. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as disinfectants or therapeutic agents against resistant bacterial infections .
Case Study 1: Inhibition of Myosin ATPase
A study conducted on the effects of DPTST on skeletal muscle myosin-2 ATPase revealed that it acts as a competitive inhibitor. The research utilized kinetic assays to determine the IC50 value, which indicates the concentration required to inhibit 50% of the enzyme activity. Results showed that DPTST effectively reduced ATP hydrolysis rates, confirming its role as an enzymatic inhibitor .
Case Study 2: Herbicidal Effects
In agricultural applications, DPTST was tested on various weed species to assess its herbicidal efficacy. The compound was applied at different concentrations, and growth inhibition was measured over several weeks. The results demonstrated significant reductions in biomass and chlorophyll content in treated plants compared to controls, indicating its potential utility in weed management strategies .
Case Study 3: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of DPTST against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. DPTST exhibited comparable activity to traditional disinfectants like benzalkonium chloride, highlighting its potential as an alternative antimicrobial agent in clinical settings .
Data Summary
| Property | Value/Observation |
|---|---|
| Myosin-2 ATPase Inhibition | IC50 = X µM (specific value not provided) |
| Herbicidal Activity | Significant growth inhibition observed at Y mg/L |
| Antimicrobial Activity | MIC comparable to commercial disinfectants |
属性
分子式 |
C15H17BF4S |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
diphenyl(propyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H17S.BF4/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-12H,2,13H2,1H3;/q+1;-1 |
InChI 键 |
YCCGPHSFIDAWCH-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CCC[S+](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















